

Application Notes & Protocols for the Detection of N,N-Didesmethylenlafaxine

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Compound of Interest

Compound Name: *N,N-Didesmethylenlafaxine*

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These application notes provide detailed methodologies for the quantitative analysis of **N,N-Didesmethylenlafaxine** (NNDDV), a metabolite of the antidepressant venlafaxine. The protocols are intended for researchers in drug metabolism, pharmacokinetics, and clinical toxicology. Two primary methods are detailed: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more accessible High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection, validated for a structurally similar metabolite.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described, allowing for easy comparison of their performance characteristics.

Parameter	Method 1: LC-MS/MS	Method 2: HPLC-Fluorescence
Analyte	N,N-Didesmethylvenlafaxine (NNDDV)	O,N-Didesmethylvenlafaxine (DDV)*
Matrix	Human Plasma	Human Plasma
Analytical Range	5 - 800 ng/mL[1]	1 - 300 ng/mL[2][3]
Lower Limit of Quantification (LLOQ)	5 ng/mL	1 ng/mL[2][3]
Precision (%CV)	Inter-assay: 1.9 - 9.3%[1]	Within & Between-day: 1.8 - 14.1%[2][3]
Recovery / Process Efficiency	> 96%[1]	Not explicitly stated
Sample Preparation	Protein Precipitation[1]	Liquid-Liquid Extraction[2][3]

*Note: The HPLC-Fluorescence method was validated for O,N-Didesmethylvenlafaxine, a structural isomer of **N,N-Didesmethylvenlafaxine**. Given their similar core structures, the method serves as a strong foundation for the analysis of NNDDV.

Method 1: LC-MS/MS for N,N-Didesmethylvenlafaxine

This method provides high sensitivity and selectivity for the simultaneous quantification of venlafaxine and its metabolites, including NNDDV, in human plasma.[1] The protocol is based on a simple and rapid protein precipitation extraction procedure.

Experimental Workflow Diagram



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Caption: Workflow for LC-MS/MS detection of NNDDV.

Detailed Protocol

1. Materials and Reagents

- **N,N-Didesmethylvenlafaxine** analytical standard
- Deuterated **N,N-Didesmethylvenlafaxine** (or other suitable internal standard)
- HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
- Formic Acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

2. Sample Preparation: Protein Precipitation (PPT)

- Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
- Spike with an appropriate amount of internal standard solution.
- Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of ACN to plasma is crucial for efficient protein removal.^{[4][5]}
- Vortex the mixture vigorously for 2-3 minutes to ensure complete protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Conditions

- LC System: Standard HPLC or UHPLC system.

- Column: A C18 reversed-phase column (e.g., Agilent SB-Phenyl, 50 mm × 4.6 mm, 3.5 µm) is suitable.[6]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.5 - 0.8 mL/min.[6]
- Gradient: A typical gradient would start at ~5% B, ramp up to 95% B to elute the analyte, and then return to initial conditions for re-equilibration.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for NNDDV and its internal standard must be determined by direct infusion and optimized.

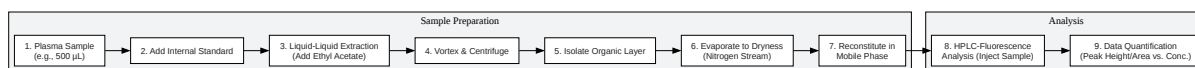
4. Data Analysis

- Quantification is performed by calculating the peak area ratio of the analyte (NNDDV) to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios of prepared standards against their known concentrations, using a weighted linear or quadratic regression.[1]

Method 2: HPLC with Fluorescence Detection

This method is a robust and cost-effective alternative to LC-MS/MS. The protocol has been validated for O,N-didesmethylvenlafaxine (DDV), a metabolite with very similar properties to NNDDV, and demonstrates excellent sensitivity using a fluorescence detector.[2][3]

Experimental Workflow Diagram



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Caption: Workflow for HPLC-Fluorescence detection.

Detailed Protocol

1. Materials and Reagents

- **N,N-Didesmethylvenlafaxine** analytical standard
- Suitable internal standard (e.g., O-desmethyldesvenlafaxine as used in the reference method)[3]
- HPLC-grade Methanol
- Analytical grade Ethyl Acetate and Phosphoric Acid
- Ultrapure water
- Human plasma

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 500 µL of plasma into a glass test tube.
- Add the internal standard solution.
- Add a suitable volume of a basifying agent (e.g., NaOH) to adjust the sample pH, ensuring the analyte is in its non-ionized form for efficient extraction.
- Add 3 mL of ethyl acetate to the tube.

- Vortex the mixture for 3 minutes to facilitate the transfer of the analyte into the organic solvent.
- Centrifuge at 3000 rpm for 15 minutes to separate the aqueous and organic layers.[7]
- Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Vortex for 10-20 seconds and transfer to an autosampler vial for injection.

3. HPLC Conditions[2][3]

- HPLC System: Standard HPLC system with a fluorescence detector.
- Column: Chromolith™ Performance RP-18e (100 mm × 4.6 mm).
- Mobile Phase: Isocratic mixture of Methanol and Water (35:65, v/v), with the pH adjusted to 2.5 using phosphoric acid.
- Flow Rate: 2.0 mL/min.
- Column Temperature: Ambient.
- Injection Volume: 10-20 µL.
- Fluorescence Detector:
 - Excitation Wavelength (λ_{ex}): 200 nm
 - Emission Wavelength (λ_{em}): 300 nm

4. Data Analysis

- Quantification is based on the peak height or peak area ratio of NNDDV relative to the internal standard.

- A calibration curve is generated by analyzing a series of standards of known concentrations and performing a weighted least-squares linear regression.[7]

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